molecular formula C18H12N2O4S B2680582 (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 946286-68-6

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2680582
CAS No.: 946286-68-6
M. Wt: 352.36
InChI Key: AHASKJJMTCSTPU-UHFFFAOYSA-N
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Description

The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex organic molecule that features a combination of isoxazole, thiophene, and indole moieties These structural components are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Thiophene Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Indole Attachment: The indole moiety can be attached via a Friedel-Crafts acylation reaction, where the indole acts as the nucleophile.

    Final Esterification: The final step involves esterification to form the oxoacetate ester, typically using an acid chloride and an alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and indole rings, leading to the formation of sulfoxides or sulfone derivatives and various oxidized indole products.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while nucleophilic substitutions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the oxoacetate ester could produce the corresponding alcohol.

Scientific Research Applications

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate would depend on its specific biological target. Generally, compounds with isoxazole, thiophene, and indole rings can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
  • (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate
  • (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(3-nitrophenoxy)acetate

Uniqueness

The uniqueness of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate lies in its combination of the isoxazole, thiophene, and indole rings, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a hybrid molecule that combines isoxazole and indole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications, particularly in oncology and infectious diseases.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the isoxazole ring followed by coupling with the indole derivative. The synthetic route often employs methodologies such as:

  • Condensation Reactions : Utilizing aryl aldehydes, hydroxylamine hydrochloride, and ketoesters to form isoxazole derivatives.
  • Coupling Reactions : Employing standard coupling reagents to link the isoxazole with indole derivatives.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of isoxazole derivatives. For instance, a series of compounds similar to this compound have been evaluated against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values lower than established chemotherapeutic agents like sorafenib .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa0.37Apoptosis induction
Compound BMCF-70.73Cell cycle arrest
Compound CA5490.95VEGFR inhibition

The biological mechanisms underlying the activity of this compound may involve:

  • Apoptosis Induction : Flow cytometry studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Some compounds block the cell cycle at the G1/S phase, preventing proliferation.
  • VEGFR Inhibition : Molecular docking studies suggest binding to the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Antimicrobial Activity

In addition to anticancer properties, isoxazole derivatives have demonstrated antimicrobial activity against various pathogens. Recent research indicates that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

  • Study on Anti-cancer Activity :
    • Objective : Evaluate the anticancer effects of synthesized isoxazole derivatives.
    • Findings : Compounds exhibited selective toxicity towards cancer cells with minimal effects on normal cells.
  • Study on Antimicrobial Effects :
    • Objective : Assess the antimicrobial potential of thiophene-substituted isoxazoles.
    • Findings : Significant inhibition of bacterial growth was observed, particularly against resistant strains.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S/c21-17(13-9-19-14-5-2-1-4-12(13)14)18(22)23-10-11-8-15(24-20-11)16-6-3-7-25-16/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHASKJJMTCSTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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